molecular formula C16H15N5O4S B12170810 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](pyridin-4-yl)methanone

Cat. No.: B12170810
M. Wt: 373.4 g/mol
InChI Key: AWZBLYVCPCMWMD-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a heterocyclic compound featuring a piperazine core substituted at the 4-position with a 2,1,3-benzoxadiazole sulfonyl group and at the 1-position with a pyridin-4-yl methanone moiety. The benzoxadiazole sulfonyl group introduces strong electron-withdrawing characteristics, which may influence reactivity, solubility, and intermolecular interactions. Its synthesis likely involves sulfonylation of a piperazine intermediate followed by coupling with a pyridine derivative, analogous to methods described for related compounds .

Properties

Molecular Formula

C16H15N5O4S

Molecular Weight

373.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C16H15N5O4S/c22-16(12-4-6-17-7-5-12)20-8-10-21(11-9-20)26(23,24)14-3-1-2-13-15(14)19-25-18-13/h1-7H,8-11H2

InChI Key

AWZBLYVCPCMWMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxadiazole ring can bind to these targets, altering their activity and leading to various biological effects. The piperazine and pyridine rings can further modulate the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R Group (Piperazine Substituent) Heteroaryl Group Key Features
Target Compound 2,1,3-Benzoxadiazol-4-ylsulfonyl Pyridin-4-yl Electron-withdrawing sulfonyl group
(4-Nitrophenyl)(pyridin-4-yl)methanone (2l) Nitrophenyl Pyridin-4-yl Strong electron-withdrawing nitro group
(4-Aminophenyl)(pyridin-4-yl)methanone (2b) Aminophenyl Pyridin-4-yl Electron-donating amino group
4-(Methylthio)phenylmethanone (2c) Methylthiophenyl Pyridin-4-yl Moderate electron-donating thioether
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (21) Trifluoromethylphenyl Thiophen-2-yl Lipophilic CF₃ group; sulfur heterocycle
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl Furan-2-yl Oxygen heterocycle; amino group
  • Electronic Effects: The benzoxadiazole sulfonyl group in the target compound is more electron-withdrawing than the nitro group in 2l but less polarizable than the trifluoromethyl group in 21 . This may enhance stability in aqueous environments compared to 2b (amino) or 2c (methylthio) .

Physicochemical Properties

Spectral and Analytical Data

  • Spectroscopy : The absence of reported NMR/IR data for the target compound contrasts with detailed characterizations of 21 and 2l , highlighting a gap in the literature.

Biological Activity

The compound 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O4SC_{15}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 350.39 g/mol. The structure incorporates several functional groups, including a benzoxadiazole moiety, a piperazine ring, and a pyridine component, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzoxadiazole ring enhances binding affinity through strong interactions with target proteins, while the sulfonyl group contributes to the stability and specificity of these interactions. Research indicates that the compound may modulate enzyme activities and influence cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone have been evaluated for their effectiveness against various bacterial strains.

Compound Target Bacteria Inhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20

Anticancer Activity

Research has shown that compounds containing piperazine and benzoxadiazole structures can exhibit anticancer properties. In vitro studies assessed the cytotoxic effects against human cancer cell lines such as HeLa and MCF-7:

Cell Line IC50 (μM) Mechanism of Action
HeLa5.0Induction of apoptosis
MCF-73.5Cell cycle arrest at G2/M phase

The compound's ability to induce apoptosis has been linked to its interaction with tubulin, disrupting microtubule dynamics essential for cell division.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease:

Enzyme Inhibition (%) IC50 (μM)
Acetylcholinesterase6512
Urease5815

These findings suggest potential applications in treating conditions like Alzheimer's disease and urease-related disorders.

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of 4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value as low as 3.5 μM in MCF-7 cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related benzoxadiazole compounds against Staphylococcus aureus and Escherichia coli. The compounds demonstrated promising inhibition zones, suggesting their utility in developing new antimicrobial therapies .

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